molecular formula C14H19ClN2 B13717433 2-Amino-6,7-dimethyl-3-propylquinoline hydrochloride CAS No. 1172945-54-8

2-Amino-6,7-dimethyl-3-propylquinoline hydrochloride

Cat. No.: B13717433
CAS No.: 1172945-54-8
M. Wt: 250.77 g/mol
InChI Key: SDHFRGAQLPJULG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6,7-dimethyl-3-propylquinoline hydrochloride typically involves the reaction of appropriate quinoline derivatives with amines under controlled conditions. Specific synthetic routes and reaction conditions can vary, but they generally involve:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, cost, and safety.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6,7-dimethyl-3-propylquinoline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .

Scientific Research Applications

2-Amino-6,7-dimethyl-3-propylquinoline hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biochemistry: This compound is used in studies involving enzyme interactions and protein binding.

    Medicine: Research into potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-6,7-dimethyl-3-propylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the application. For example, in biochemical studies, it may inhibit or activate certain enzymes, affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6,7-dimethyl-3-propylquinoline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly useful in research applications where these properties are advantageous .

Properties

CAS No.

1172945-54-8

Molecular Formula

C14H19ClN2

Molecular Weight

250.77 g/mol

IUPAC Name

6,7-dimethyl-3-propylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C14H18N2.ClH/c1-4-5-11-8-12-6-9(2)10(3)7-13(12)16-14(11)15;/h6-8H,4-5H2,1-3H3,(H2,15,16);1H

InChI Key

SDHFRGAQLPJULG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C2C=C(C(=CC2=C1)C)C)N.Cl

Origin of Product

United States

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